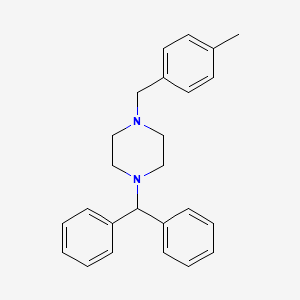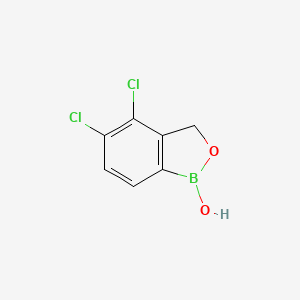
6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C7H10N10. It is also known by its IUPAC name, 6,6’-Methylenebis(1,3,5-triazine-2,4-diamine). This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Cyanuric chloride+Ammonia→6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine)
Industrial Production Methods
In industrial settings, the production of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .
化学反応の分析
Types of Reactions
6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different derivatives.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring .
科学的研究の応用
6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用機序
The mechanism of action of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
6,6’-(1,4-Phenylene)bis(1,3,5-triazine-2,4-diamine): Similar structure but with a phenylene group instead of a methylene group.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a methyl group instead of a methylene bridge.
Propazine: A triazine derivative with different substituents on the triazine ring.
Uniqueness
6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
4128-92-1 |
|---|---|
分子式 |
C7H10N10 |
分子量 |
234.22 g/mol |
IUPAC名 |
6-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H10N10/c8-4-12-2(13-5(9)16-4)1-3-14-6(10)17-7(11)15-3/h1H2,(H4,8,9,12,13,16)(H4,10,11,14,15,17) |
InChIキー |
XUXPREDWFVYYBB-UHFFFAOYSA-N |
正規SMILES |
C(C1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)


methyl}sulfanyl)cyclohexane](/img/structure/B13995542.png)







![7H-Benzo[c]fluoren-7-one, 5-hydroxy-3,9-dimethoxy-](/img/structure/B13995582.png)
